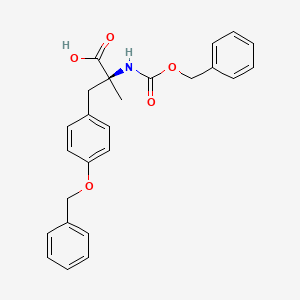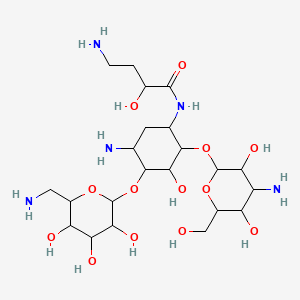
Briclin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Briclin: is a semi-synthetic aminoglycoside antibiotic. It is known for its effectiveness against a variety of Gram-negative bacteria, including Pseudomonas species, Escherichia coli, Proteus species, Providencia species, Klebsiella-Enterobacter species, Acinetobacter species, and Citrobacter freundii . This compound is also effective against certain Gram-positive bacteria, such as Staphylococcus species, including methicillin-resistant strains .
準備方法
Synthetic Routes and Reaction Conditions: Briclin is synthesized through a semi-synthetic process. The synthesis involves the modification of natural aminoglycosides to enhance their antibacterial properties and reduce toxicity. The specific synthetic routes and reaction conditions for this compound are proprietary and not publicly disclosed in detail.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes, followed by chemical modification. The fermentation process typically uses strains of bacteria that produce the precursor aminoglycosides, which are then chemically modified to produce this compound. The production process is optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: Briclin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its antibacterial properties.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups to modify its activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
Briclin has a wide range of scientific research applications, including:
Chemistry:
Antibacterial Studies: this compound is used in research to study its antibacterial properties and to develop new antibiotics.
Chemical Synthesis: Researchers use this compound as a starting material for synthesizing new aminoglycoside derivatives.
Biology:
Microbial Studies: this compound is used to study the effects of antibiotics on various bacterial strains.
Cell Culture: It is used in cell culture studies to prevent bacterial contamination.
Medicine:
Infection Treatment: this compound is used to treat serious infections caused by Gram-negative bacteria, including septicemia, respiratory tract infections, and urinary tract infections.
Tuberculosis Treatment: It is effective against multidrug-resistant tuberculosis.
Industry:
Pharmaceutical Production: this compound is produced on an industrial scale for use in various pharmaceutical formulations.
作用機序
Briclin exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit . This binding interferes with the mRNA binding and tRNA acceptor sites, leading to the misreading of tRNA and the inhibition of protein synthesis. As a result, the bacteria are unable to produce essential proteins, leading to their death .
類似化合物との比較
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.
Tobramycin: Similar to Briclin, but with different pharmacokinetic properties and clinical uses.
Kanamycin: An older aminoglycoside with a broader spectrum of activity but higher toxicity.
Uniqueness of this compound: this compound is unique in its ability to remain effective against bacterial strains that are resistant to other aminoglycosides, such as Gentamicin and Tobramycin . This makes it a valuable option for treating infections caused by multidrug-resistant bacteria.
特性
IUPAC Name |
4-amino-N-[5-amino-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCWBDHBTVXHDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43N5O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860546 |
Source


|
| Record name | 4-Amino-N-{5-amino-2-[(3-amino-3-deoxyhexopyranosyl)oxy]-4-[(6-amino-6-deoxyhexopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

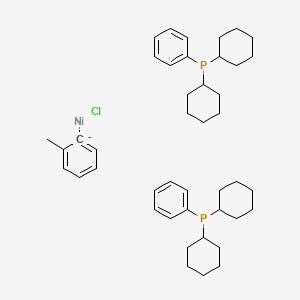
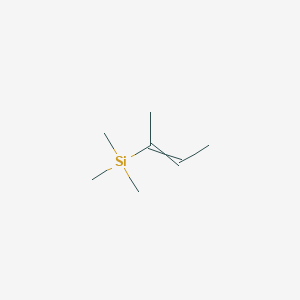

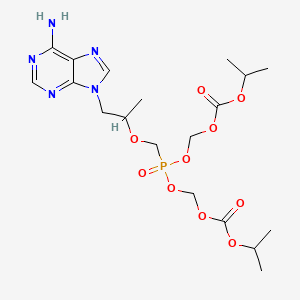
![1-[3-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13401914.png)
![(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B13401931.png)
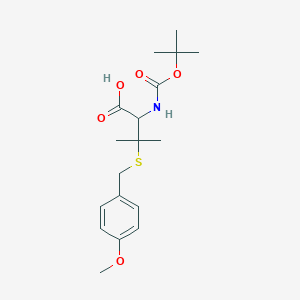
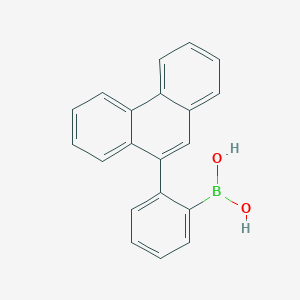


![acetic acid;6-amino-2-[[2-[[2-[[6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide](/img/structure/B13401966.png)

